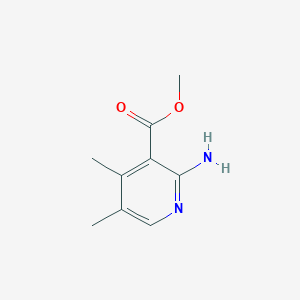
Methyl2-amino-4,5-dimethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4,5-dimethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with amino and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,5-dimethylnicotinate typically involves the esterification of 2-amino-4,5-dimethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-4,5-dimethylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The purification steps may include distillation and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-amino-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted nicotinates with varying functional groups.
科学研究应用
Methyl 2-amino-4,5-dimethylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Methyl 2-amino-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, thereby influencing cellular responses .
相似化合物的比较
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: This compound has similar structural features but differs in the presence of methoxy groups instead of methyl groups.
Methyl nicotinate: It is the methyl ester of nicotinic acid and shares the nicotinate core structure but lacks the amino and methyl substituents.
Uniqueness
Methyl 2-amino-4,5-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
methyl 2-amino-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-11-8(10)7(6(5)2)9(12)13-3/h4H,1-3H3,(H2,10,11) |
InChI 键 |
MACVTLIWFQIVBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
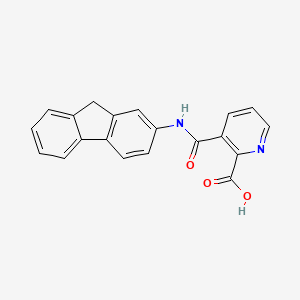
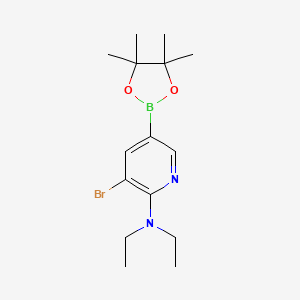
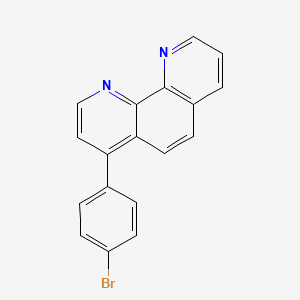
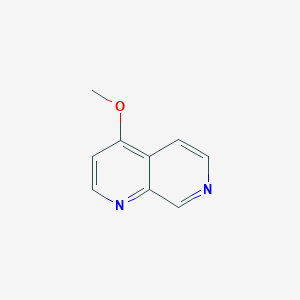
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
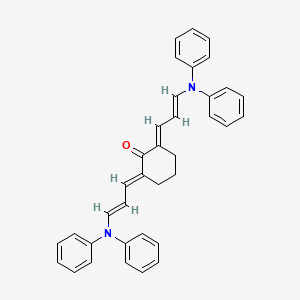
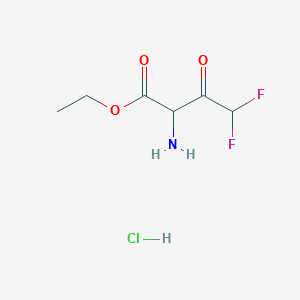
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

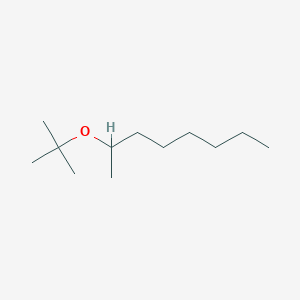
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)

